Fenethazine hydrochloride

Catalog No.
S704193
CAS No.
5934-20-3
M.F
C16H19ClN2S
M. Wt
306.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenethazine hydrochloride

CAS Number

5934-20-3

Product Name

Fenethazine hydrochloride

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride

Molecular Formula

C16H19ClN2S

Molecular Weight

306.9 g/mol

InChI

InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H

InChI Key

CKIPCLCBYTWUEZ-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class. Its chemical formula is C₁₆H₁₉ClN₂S, and it is characterized by a thiazine ring structure combined with a phenyl group. This compound is primarily used for its sedative and antiemetic properties, making it effective in treating allergic reactions and motion sickness. Fenethazine hydrochloride has a moderate affinity for histamine H₁ receptors, which contributes to its antihistaminic effects .

Typical of phenothiazine derivatives. Key reactions include:

  • N-alkylation: The nitrogen atom in the thiazine ring can be alkylated, leading to various derivatives with altered pharmacological properties.
  • Oxidation: The sulfur atom in the thiazine ring can be oxidized, potentially affecting the compound's activity and stability.
  • Hydrolysis: In aqueous environments, fenethazine hydrochloride may hydrolyze, impacting its efficacy and shelf life .

Fenethazine hydrochloride exhibits several biological activities:

  • Antihistaminic: It blocks histamine H₁ receptors, reducing allergy symptoms such as itching and swelling.
  • Sedative: Its central nervous system depressant effects make it useful in treating anxiety and sleep disorders.
  • Antiemetic: Fenethazine hydrochloride is effective against nausea and vomiting, particularly related to motion sickness .

The synthesis of fenethazine hydrochloride typically involves several steps:

  • Formation of the thiazine ring: This is achieved through cyclization reactions involving phenolic compounds and thioamide derivatives.
  • Substitution reactions: Alkyl groups are introduced to the nitrogen atom to produce various analogs.
  • Hydrochloride salt formation: The free base of fenethazine is reacted with hydrochloric acid to yield fenethazine hydrochloride .

Fenethazine hydrochloride is utilized in various medical applications:

  • Allergy treatment: It alleviates symptoms associated with allergic reactions.
  • Motion sickness: It is commonly prescribed for preventing nausea during travel.
  • Sedation: Used in preoperative settings to calm patients before surgery .

Studies have shown that fenethazine hydrochloride interacts with several other drugs, which may enhance or diminish its effects:

  • CNS depressants: Co-administration with other central nervous system depressants can lead to increased sedation.
  • Antidepressants: Certain antidepressants may alter the metabolism of fenethazine, affecting its efficacy and safety profile.
  • Antihypertensives: There may be interactions that could potentiate hypotensive effects when used concurrently .

Fenethazine hydrochloride shares structural and functional similarities with other compounds in the phenothiazine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
PromethazinePhenothiazineAntihistamineStronger sedative effects
ChlorpromazinePhenothiazineAntipsychoticPrimarily used in psychiatric care
ThioridazinePhenothiazineAntipsychoticNotable for its cardiotoxicity risks
TrimeprazinePhenothiazineAntihistamineLess sedative effect compared to fenethazine

Fenethazine hydrochloride stands out due to its balanced antihistaminic and sedative properties without the pronounced side effects seen in some of its counterparts, making it suitable for a broader range of applications .

UNII

225AVG0161

Other CAS

5934-20-3

Wikipedia

Fenethazine hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types